(3-Imidazol-1-YL-propyl)-(5-methyl-furan-2-YL-methyl)-amine
Description
Structural Identification and Nomenclature
The compound this compound represents a complex heterocyclic molecule with a precisely defined chemical structure that warrants detailed examination of its nomenclature and structural components. According to the International Union of Pure and Applied Chemistry naming conventions, the systematic name for this compound is 3-imidazol-1-yl-N-[(5-methylfuran-2-yl)methyl]propan-1-amine. This nomenclature reflects the compound's dual heterocyclic nature, incorporating both an imidazole ring system and a methylated furan ring connected through a propylamine linker. The molecular formula C12H17N3O indicates the presence of twelve carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, and one oxygen atom, which collectively form the complete molecular structure.
The structural identification of this compound reveals several key molecular features that contribute to its chemical properties and potential reactivity. The imidazole component exists as a five-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, with the 1-position nitrogen atom serving as the attachment point for the propyl chain. This imidazole ring system exhibits significant aromatic character and can participate in various chemical interactions due to the presence of both basic and potentially acidic nitrogen centers. The furan portion of the molecule consists of a five-membered oxygen-containing aromatic ring with a methyl substituent at the 5-position, creating the 5-methylfuran-2-yl moiety that connects to the central amine through a methylene bridge.
Properties
IUPAC Name |
3-imidazol-1-yl-N-[(5-methylfuran-2-yl)methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-11-3-4-12(16-11)9-13-5-2-7-15-8-6-14-10-15/h3-4,6,8,10,13H,2,5,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMYUVZGJSRRKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNCCCN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Imidazole Ring
The imidazole moiety is commonly synthesized via the Debus-Radziszewski imidazole synthesis. This classical method involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines under controlled conditions to form the imidazole ring system. This approach is favored for its efficiency and ability to introduce various substituents on the imidazole nucleus.
Formation of the Furan Ring
The furan ring, specifically the 5-methyl-furan-2-yl group, is typically prepared through the Paal-Knorr synthesis. This method entails the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, yielding substituted furans. The methyl substitution at the 5-position is introduced via appropriate precursor selection or post-synthetic modification.
Linking the Imidazole and Furan Rings
The critical step in synthesizing (3-Imidazol-1-YL-propyl)-(5-methyl-furan-2-YL-methyl)-amine is the connection of the two heterocyclic systems via a propylamine linker. This is achieved through nucleophilic substitution reactions where the nitrogen atom of the imidazole ring attacks a propyl halide intermediate, forming a 3-imidazol-1-yl-propyl moiety. Subsequently, the 5-methyl-furan-2-yl-methyl group is attached, often via reductive amination or alkylation reactions involving the corresponding furan aldehyde or halide derivatives.
Industrial Scale Synthesis
For industrial production, the synthesis is adapted to continuous flow reactors and automated systems to optimize yield and purity. Purification steps include recrystallization and chromatographic techniques to isolate the target compound with high chemical and enantiomeric purity.
Reaction Analysis and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Imidazole ring formation | Debus-Radziszewski | Glyoxal, formaldehyde, ammonia/primary amine, acidic medium | 70-85 | Classical condensation reaction |
| Furan ring formation | Paal-Knorr synthesis | 1,4-dicarbonyl compound, acid catalyst | 65-80 | Acid-catalyzed cyclization |
| Propyl linker attachment | Nucleophilic substitution | Imidazole + propyl halide, base (e.g., K2CO3), solvent (DMF) | 75-90 | N-alkylation of imidazole nitrogen |
| Furan moiety attachment | Reductive amination/alkylation | Furan aldehyde or halide, reducing agent (NaBH4), solvent (ethanol) | 70-88 | Formation of secondary amine linkage |
Purification and Characterization
Purification typically involves recrystallization from ethanol or DMSO mixtures and chromatographic methods such as silica gel column chromatography. Characterization is confirmed by:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the presence of imidazole and furan protons and carbons, with characteristic chemical shifts (imidazole protons at δ 7.5–8.0 ppm; methyl group on furan at δ 2.3–2.5 ppm).
Mass Spectrometry (MS) : Confirms molecular weight (219.28 g/mol).
X-ray Crystallography : Used to resolve stereochemistry and confirm molecular structure.
Chemical Reaction Types and Reagents
The compound can undergo various chemical transformations:
| Reaction Type | Common Reagents | Products Formed | Notes |
|---|---|---|---|
| Oxidation | KMnO4, CrO3 | Furan-2,5-dione derivatives | Oxidation mainly at furan ring |
| Reduction | LiAlH4, NaBH4 | Imidazoline derivatives | Reduction at imidazole ring |
| Substitution | Amines, thiols, alcohols | Substituted imidazole/furan derivatives | Nucleophilic substitution at propyl chain |
Research Findings and Case Studies
Antimicrobial Activity
Studies have demonstrated that derivatives of imidazole-furan compounds exhibit significant antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the imidazole ring facilitates coordination with metal ions in bacterial enzymes, disrupting their function.
Summary Data Table
| Aspect | Details |
|---|---|
| Molecular Formula | C12H17N3O |
| Molecular Weight | 219.28 g/mol |
| CAS Number | 626209-43-6 |
| Key Synthetic Methods | Debus-Radziszewski, Paal-Knorr, nucleophilic substitution |
| Typical Yields | 65-90% across steps |
| Purification Techniques | Recrystallization, chromatography |
| Characterization Techniques | NMR, MS, X-ray crystallography |
| Biological Activities | Antimicrobial, anticancer potential |
This comprehensive overview of the preparation methods for this compound integrates classical synthetic organic chemistry techniques with modern industrial practices. The compound’s synthesis is well-established through reliable condensation and substitution reactions, with purification and characterization protocols ensuring high-quality material for research and application. The compound’s unique structure underpins its promising biological activities, making it a valuable target in medicinal chemistry and related fields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can occur at the imidazole ring, converting it to imidazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazole and furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing complex organic molecules and acts as a ligand in coordination chemistry. Its unique structure allows for diverse chemical reactivity, making it valuable in developing new materials and catalysts.
Biology
In biological research, (3-Imidazol-1-YL-propyl)-(5-methyl-furan-2-YL-methyl)-amine is utilized to study enzyme mechanisms and protein-ligand interactions. Its imidazole ring can coordinate with metal ions, crucial for enzyme catalysis .
Medicine
The compound has garnered attention for its potential therapeutic properties , particularly:
- Antimicrobial Activity : Derivatives have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating its potential in antibiotic development .
- Anticancer Properties : Research suggests that it may inhibit enzymes involved in cancer progression, making it a candidate for cancer therapy .
Data Tables
| Application Area | Specific Use | Potential Impact |
|---|---|---|
| Chemistry | Building block for organic synthesis | Enables creation of complex molecules |
| Biology | Study of enzyme mechanisms | Insights into metabolic pathways |
| Medicine | Antimicrobial and anticancer research | Development of new therapeutic agents |
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of imidazole derivatives, this compound was tested against various bacterial strains. Results indicated significant inhibition of bacterial growth, supporting its use in developing new antibiotics .
Case Study 2: Cancer Therapy Research
Research focused on the compound's ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune suppression in cancer patients. The study found that modifications to the imidazole ring enhanced binding affinity to IDO, suggesting a pathway for therapeutic development against cancer .
Mechanism of Action
The mechanism of action of (3-Imidazol-1-YL-propyl)-(5-methyl-furan-2-YL-methyl)-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets enzymes and receptors that contain active sites compatible with its imidazole and furan rings.
Pathways Involved: It can modulate various biochemical pathways, including those involved in oxidative stress, signal transduction, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound’s structural analogs are selected based on shared motifs: imidazole cores and amine linkages . Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations:
Heterocyclic Diversity : Unlike analogs with benzoimidazole or pyridine rings, the target incorporates a furan group, which may enhance metabolic stability compared to purely aromatic systems .
Methodological Considerations in Similarity Assessment
Compound similarity is evaluated through:
- Structural descriptors (e.g., fingerprint-based algorithms) to quantify shared motifs.
- Physicochemical properties (e.g., logP, solubility) inferred from substituent effects.
Instead, computational models (e.g., QSAR) could predict properties like logP or polar surface area .
Biological Activity
(3-Imidazol-1-YL-propyl)-(5-methyl-furan-2-YL-methyl)-amine is a compound with significant potential in various biological applications, particularly in medicinal chemistry. Its unique structure, combining imidazole and furan moieties, suggests diverse interactions with biological targets, making it a candidate for therapeutic development. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H17N3O
- Molecular Weight : 219.28 g/mol
- CAS Number : 626209-43-6
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The imidazole ring is known for its ability to coordinate with metal ions, which is crucial in enzyme catalysis and receptor binding. The furan ring contributes to the compound's lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins.
Molecular Targets
- Enzymes : The compound targets various enzymes involved in metabolic pathways and signal transduction.
- Receptors : It may interact with G-protein coupled receptors (GPCRs), influencing cellular signaling cascades.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives of imidazole have shown significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating a promising avenue for developing new antibiotics .
Anticancer Activity
The compound's structural similarity to known anticancer agents suggests potential efficacy against various cancer cell lines. In vitro studies have demonstrated that related compounds exhibit cytotoxic effects on cancer cells, with IC50 values indicating effective growth inhibition . For example, modifications on similar scaffolds have shown enhanced activity against HeLa and other tumor cell lines .
Case Studies
- Study on Anticancer Activity :
-
Antimicrobial Evaluation :
- Objective : Assess the antimicrobial efficacy of furan-containing compounds.
- Methodology : MIC (Minimum Inhibitory Concentration) tests were performed against various pathogens.
- Findings : Compounds showed MIC values ranging from 3.12 to 12.5 μg/mL, demonstrating significant antibacterial activity .
Comparative Analysis
| Compound Name | Structure | Biological Activity | IC50/MIC Values |
|---|---|---|---|
| This compound | structure | Anticancer, Antimicrobial | IC50: 16 nM (cancer), MIC: 3.12 μg/mL (bacteria) |
| Similar Imidazole Derivative | structure | Anticancer | IC50: 24 nM |
| Furan-Based Compound | structure | Antimicrobial | MIC: 10 μg/mL |
Q & A
Q. What are the standard synthetic routes for preparing (3-Imidazol-1-YL-propyl)-(5-methyl-furan-2-YL-methyl)-amine?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a related imidazole-containing amine was synthesized by substituting a chlorine atom on a quinazoline derivative with 1-(3-aminopropyl)-imidazole in a mixture of triethylamine (TEA) and dimethylformamide (DMF) at room temperature, yielding 84% . Similar approaches can be adapted by replacing the quinazoline core with a 5-methylfuran moiety. Purification often involves vacuum filtration and recrystallization from ethanol/DMSO mixtures .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Essential for confirming the imidazole and furan substituents. For example, protons on the imidazole ring appear as singlets in the δ 7.5–8.0 ppm range, while the methyl group on the furan resonates around δ 2.3–2.5 ppm .
- X-ray crystallography : Resolves stereochemistry and bond angles. SHELX software (e.g., SHELXL) is widely used for small-molecule refinement .
Q. What biological activities are associated with structurally similar imidazole-furan hybrids?
Analogous compounds exhibit antimicrobial, anticancer, and enzyme-inhibitory properties. For instance, thiazole-furan derivatives demonstrated anticancer activity in vitro, with IC₅₀ values <10 µM against leukemia cells .
Q. How can solubility challenges be addressed during in vitro assays?
The compound’s poor solubility in aqueous buffers can be mitigated using DMSO or DMF as co-solvents (≤1% v/v). For pharmacokinetic studies, surfactant-based formulations (e.g., polysorbate 80) improve bioavailability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during imidazole alkylation .
- Catalyst screening : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction rates in biphasic systems .
- In-line analytics : Use FT-IR or HPLC to monitor intermediate formation and adjust stoichiometry dynamically .
Q. What computational methods are suitable for studying structure-activity relationships (SAR)?
- Molecular docking : Predict binding affinities to targets like kinases or GPCRs. For example, virtual screening of imidazole derivatives identified urokinase inhibitors with sub-micromolar activity .
- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with biological activity using multivariate regression .
Q. How can crystallographic data resolve contradictions in proposed structures?
Discrepancies between NMR and mass spectrometry data may arise from tautomerism or polymorphism. High-resolution X-ray diffraction (HR-XRD) with SHELXL refinement can unambiguously assign the correct tautomeric form (e.g., imidazole N-H vs. N-alkyl positioning) .
Q. What strategies validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (pH 1.2), basic (pH 9.0), and oxidative (H₂O₂) conditions, followed by LC-MS analysis to identify degradation products .
- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks and monitor potency loss via HPLC .
Q. How do substituents on the imidazole and furan rings modulate pharmacological activity?
Q. What advanced techniques resolve spectral overlaps in NMR analysis?
- 2D NMR (COSY, HSQC) : Assign coupled protons and carbons in crowded regions (e.g., δ 6.5–7.5 ppm for aromatic systems) .
- Dynamic NMR : Detect slow conformational exchanges (e.g., hindered rotation in propyl chains) by variable-temperature studies .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for Optimized Yield
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Solvent | DMF/TEA (3:1 v/v) | Maximizes nucleophilicity | |
| Temperature | 0–5°C | Minimizes decomposition | |
| Catalyst | TBAB (5 mol%) | Accelerates alkylation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
